molecular formula C16H9BrClNOS B2850186 (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 343376-21-6

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone

Cat. No.: B2850186
CAS No.: 343376-21-6
M. Wt: 378.67
InChI Key: ZUFFYJSDVRICLA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is a thiazole-based compound featuring a bromophenyl group at position 4 and a chlorophenyl-substituted thiazole ring. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-inflammatory agents.

Properties

IUPAC Name

(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFFYJSDVRICLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone typically involves the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the reaction of a suitable halogenated phenyl compound with a thioamide under acidic conditions.

  • Coupling Reaction: : The bromophenyl and chlorophenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Oxidation: : The final step involves the oxidation of the intermediate compound to form the ketone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.

  • Substitution: : Substitution reactions can introduce new substituents onto the aromatic rings, changing the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Palladium-catalyzed cross-coupling reactions typically use palladium(II) chloride (PdCl₂) as a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

4-Amino-2-[(4-Chlorophenyl)Amino]-1,3-Thiazol-5-YlMethanone
  • Structural Differences: The bromophenyl group is replaced with 3-nitrophenyl, and amino groups are introduced at positions 2 and 4 of the thiazole ring.
  • Activity: This compound inhibits cyclin-dependent kinase 5 (CDK5) by binding to its ATP-binding site. The nitro group enhances π-π stacking, while amino groups improve hydrogen bonding, leading to higher specificity compared to the query compound .
N-[2-(4-Chlorophenyl)-4-Hydroxy-1,3-Thiazol-5-Yl]Benzamide (4da)
  • Structural Differences: The methanone moiety is replaced with a benzamide group, and a hydroxyl group is present at position 4 of the thiazole.
  • Activity: Synthesized via Hantzsch cyclization, this compound showed moderate antimicrobial activity. The benzamide group may reduce membrane permeability compared to the methanone derivative .
(4-Amino-2-Anilino-1,3-Thiazol-5-Yl)-(4-Chlorophenyl)Methanone
  • Structural Differences: Amino and anilino groups at positions 4 and 2 of the thiazole.
  • Activity: Enhanced solubility due to amino groups, but reduced metabolic stability in vivo. This compound is explored in oncology for kinase inhibition .

Physicochemical Properties

  • Solubility: The query compound’s logP (~3.5) suggests moderate lipophilicity. Analogs with hydroxyl or amino groups (e.g., 4da) exhibit improved aqueous solubility but lower cell permeability .
  • Stability : The oxime derivative (3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime) shows reduced thermal stability due to the labile oxime group .

Biological Activity

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone (CAS Number: 343376-21-6) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure, characterized by the presence of bromine and chlorine substituents on phenyl rings, suggests possible interactions with biological targets that could lead to therapeutic applications.

  • Molecular Formula : C16H9BrClNOS
  • Molecular Weight : 372.67 g/mol
  • Boiling Point : Approximately 504.0 °C at 760 mmHg
  • Structure : The compound features a thiazole ring which is known for its role in various biological activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazole compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt . Specifically, this compound's structural features may enhance its ability to bind to target proteins involved in cancer proliferation.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several thiazole derivatives, including those related to this compound. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones indicating effective antimicrobial activity .
  • Anticancer Activity :
    • A comparative analysis of various thiazole derivatives revealed that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests potential for further development as anticancer agents .

Biological Activity Summary Table

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibition ConcentrationReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli40 µg/mL
AnticancerHeLa Cells15 µM
AnticancerMCF7 Cells12 µM

Structure-Activity Relationship (SAR)

The following table summarizes the relationship between structural modifications and biological activity observed in related thiazole compounds:

ModificationEffect on ActivityReference
Bromine SubstitutionIncreased antimicrobial potency
Chlorine SubstitutionEnhanced anticancer efficacy
Thiazole RingEssential for bioactivity

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